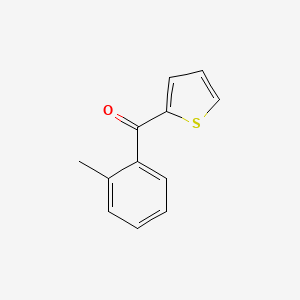

Thiophen-2-yl(o-tolyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSXNNHYZFXSJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Thiophen-2-yl(o-tolyl)methanone and Core Analogues

The formation of the central thiophene-methanone scaffold can be approached in two main ways: by attaching the acyl group to a pre-existing thiophene (B33073) ring or by constructing the thiophene ring itself from acyclic precursors.

The most common method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with o-toluoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). google.com The reaction proceeds with high regioselectivity, favoring substitution at the C2 position of the thiophene ring. This preference is due to the greater stabilization of the cationic intermediate formed during attack at the 2-position, which can be described by three resonance structures, compared to only two for attack at the 3-position. stackexchange.com

While effective, traditional Friedel-Crafts conditions can be harsh. Milder catalysts, such as zinc halides, have been explored to overcome issues related to the instability of heterocyclic compounds under strongly acidic conditions. google.com The choice of catalyst and reaction conditions can be optimized to improve yields and minimize side reactions. For instance, replacing the aroyl chloride with the corresponding benzotrichloride (B165768) in the presence of AlCl₃ has been shown to suppress undesirable transacylation reactions that can occur with 2-acylthiophenes. arkat-usa.org

| Acylating Agent | Catalyst | Substrate | Product | Yield (%) | Reference |

| Adipoyl chloride | AlCl₃ | Thiophene | 1,6-di(thiophen-2-yl)hexane-1,6-dione | - | acs.org |

| Pimeloyl chloride | AlCl₃ | Thiophene | 1,7-di(thiophen-2-yl)heptane-1,7-dione | - | acs.org |

| 4-Chlorobenzotrichloride | AlCl₃ | 2-Acetylthiophene | 2-Acetyl-4-(4-chlorobenzoyl)thiophene | 39% | arkat-usa.org |

| 3-Bromobenzoyl chloride | AlCl₃ | 3-Acetylthiophene | 4-Acetyl-2-(3-bromobenzoyl)thiophene | 65% | arkat-usa.org |

| 4-Fluorobenzoyl chloride | AlCl₃ | 3-Acetylthiophene | 4-Acetyl-2-(4-fluorobenzoyl)thiophene | 46% | arkat-usa.org |

An alternative to direct acylation involves the construction of the thiophene ring itself from acyclic precursors that already contain the necessary carbon framework. These methods are particularly useful for creating highly substituted thiophenes that may not be accessible through direct functionalization.

Classic methods for thiophene synthesis include the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound is heated with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. google.comnih.gov The Gewald aminothiophene synthesis is another powerful method, involving the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to yield 2-aminothiophenes. nih.gov

More contemporary approaches utilize metal-catalyzed or base-promoted cyclization of functionalized alkynes. nih.govmdpi.com For example, the Fiesselmann thiophene synthesis involves the reaction of thioglycolic acid derivatives with β-keto esters or related compounds to form substituted thiophenes. beilstein-journals.org This method has been successfully applied to the synthesis of various aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives. beilstein-journals.org

| Reaction Name | Precursors | Key Reagents | Product Type | Reference(s) |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₂S₅, Lawesson's reagent | Substituted thiophenes | google.comnih.gov |

| Gewald Synthesis | α-Methylene ketone, α-cyanoester | Elemental sulfur, base | 2-Aminothiophenes | nih.gov |

| Fiesselmann Synthesis | Aryl-3-chlorothiophene-2-carboxylates, Methyl thioglycolate | K-tert-butoxide | Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates | beilstein-journals.org |

| Metal-free Cyclization | 4-en-1-yn-3-yl acetates, KSAc | Base | 2,4-Disubstituted thiophenes | nih.gov |

Synthesis of this compound Derivatives and Analogues for Structure-Property Relationship Studies

To explore how molecular structure influences chemical and biological properties, derivatives of the parent compound are synthesized. This involves strategic modifications to both the thiophene and the o-tolyl moieties, as well as the construction of larger, fused ring systems.

The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. stackexchange.com Bromination of thiophene ketones, for instance, can be achieved regioselectively. acs.org

Palladium-catalyzed cross-coupling reactions are a modern and powerful tool for thiophene functionalization. Direct C-H arylation, for example, allows for the introduction of aryl groups onto the thiophene ring without the need for pre-functionalization like halogenation. This method has been used for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives with low catalyst loading and good tolerance of various functional groups. acs.org

Modifications to the o-tolyl ring are crucial for fine-tuning the electronic and steric properties of the molecule. This is often achieved by employing substituted benzoyl chlorides in the initial Friedel-Crafts acylation. For example, the acylation of acetylthiophenes has been successfully carried out with benzoyl chlorides bearing bromo or fluoro substituents. arkat-usa.org

The nature of the substituent on the aryl ring—whether it is electron-donating or electron-withdrawing—can significantly impact the reactivity of the molecule and its biological activity. youtube.com Computational studies on related systems have shown that substituents influence the stability of reaction intermediates and transition states, thereby affecting reaction rates and pathways. nih.gov For instance, in studies of aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanone (B1245722) derivatives, various substituents on the aryl rings were introduced to modulate the anti-inflammatory and anti-ulcer activities of the compounds. nih.goveurekaselect.com

Annulation reactions that build additional rings onto the thiophene-methanone scaffold lead to the formation of rigid, planar, and π-conjugated fused heterocyclic systems. These structures are of great interest in materials science for applications in organic electronics. ossila.com

Palladium-catalyzed intramolecular C-H arylation is a key strategy for constructing these fused systems. researchgate.net This approach allows for the formation of tricyclic compounds from appropriately designed precursors. Similarly, palladium-catalyzed annulation reactions involving aryl halides and strained cyclic allenes can generate a variety of fused heterocyclic products. nih.gov Other palladium-catalyzed processes, such as those involving sequential C-H activation, can be used to construct complex ring systems like fused thiophene-cyclopentanes. acs.orgnih.gov

A common target is the thieno[3,2-b]thiophene core, which is known for its excellent electronic properties. ossila.com Efficient synthetic routes to thieno[3,2-b]thiophenes often involve the cyclization of substituted thiophenes. For instance, treatment of 3-sulfenylthiophene-2,5-dicarboxylates with sodium alcoholates can lead to 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives via Dieckman condensation. researchgate.net

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound predominantly relies on well-established reaction mechanisms, particularly Friedel-Crafts acylation. The mechanistic understanding of this process is crucial for controlling the reaction's outcome, including its efficiency and selectivity.

Catalytic Approaches and Mechanistic Rationales

The primary catalytic method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with o-toluoyl chloride. This reaction is typically facilitated by a Lewis acid catalyst, with aluminum chloride (AlCl₃) being a common choice. nih.gov Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be employed. organic-chemistry.org Solid acid catalysts and greener alternatives are also being explored for Friedel-Crafts reactions to mitigate the environmental impact of traditional catalysts. chemijournal.comresearchgate.net

The mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst interacts with the o-toluoyl chloride. The chlorine atom of the acyl chloride coordinates with the electron-deficient Lewis acid. This coordination weakens the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic acylium ion, [CH₃C₆H₄CO]⁺. This ion is stabilized by resonance. rsc.org

Electrophilic Aromatic Substitution: The electron-rich thiophene ring acts as a nucleophile and attacks the electrophilic acylium ion. This attack results in the formation of a positively charged intermediate known as a sigma complex or arenium ion. nih.gov

Deprotonation and Catalyst Regeneration: A weak base, often the [AlCl₄]⁻ complex formed in the initial step, removes a proton from the carbon atom of the thiophene ring that is bonded to the acyl group. This step restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst, which can then participate in another catalytic cycle. rsc.org

Table 1: Common Catalysts in Friedel-Crafts Acylation

| Catalyst | Formula | Type | Key Characteristics |

| Aluminum Chloride | AlCl₃ | Lewis Acid | Highly active, traditional catalyst. nih.gov |

| Ferric Chloride | FeCl₃ | Lewis Acid | Milder alternative to AlCl₃. organic-chemistry.org |

| Zinc Chloride | ZnCl₂ | Lewis Acid | Another milder Lewis acid catalyst. organic-chemistry.org |

| Boron Trifluoride | BF₃ | Lewis Acid | Gaseous Lewis acid, often used as its etherate complex. organic-chemistry.org |

| Solid Acid Catalysts | e.g., Zeolites, M(IV)PWs | Heterogeneous | Environmentally friendlier, reusable catalysts. chemijournal.com |

Regioselective and Stereoselective Synthetic Control

Regioselectivity:

The Friedel-Crafts acylation of unsubstituted thiophene exhibits a high degree of regioselectivity. The incoming electrophile, in this case, the o-toluoyl acylium ion, preferentially attacks the C2 position (alpha-position) of the thiophene ring over the C3 position (beta-position). nih.gov This preference is a direct consequence of the relative stabilities of the cationic intermediates (sigma complexes) formed during the electrophilic attack.

Attack at C2: When the electrophile attacks the C2 position, the resulting positive charge can be delocalized over three atoms, including the sulfur atom, through three resonance structures. This extensive delocalization leads to a more stable intermediate. nih.gov

Attack at C3: In contrast, attack at the C3 position results in an intermediate where the positive charge is only delocalized over two carbon atoms, leading to only two significant resonance structures. The sulfur atom does not effectively participate in stabilizing the positive charge in this case. nih.gov

The lower activation energy required to form the more stable C2-attack intermediate means that the reaction proceeds predominantly via this pathway, leading to the formation of this compound as the major product.

Stereoselectivity:

This compound itself is not a chiral molecule in its ground state. However, the concept of atropisomerism could potentially be relevant. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In the case of this compound, the rotation around the single bond connecting the thiophene and tolyl rings could be restricted, particularly if bulky substituents were present at the positions ortho to this bond.

While there is no specific literature confirming stable atropisomers of this compound under normal conditions, the synthesis of chiral biaryl compounds, including those containing thiophene, is an active area of research. researchgate.net The stereoselective synthesis of such compounds often involves the use of chiral catalysts or auxiliaries that can control the orientation of the two aromatic rings during the bond-forming step.

Potential, though not experimentally verified for this specific molecule, stereoselective approaches could include:

Asymmetric Catalysis: The use of chiral Lewis acids or other chiral catalysts could potentially induce enantioselectivity in the Friedel-Crafts acylation, leading to a preferred rotational conformer if the barrier to rotation is significant.

Chirality Transfer: Starting with a chiral thiophene or tolyl derivative could transfer stereochemical information to the final product, influencing the conformation around the biaryl bond.

It is important to emphasize that the application of these stereoselective strategies to the synthesis of this compound is speculative and would depend on the rotational barrier of the C-C bond between the two rings being sufficiently high to allow for the isolation of stable atropisomers.

Table 2: Summary of Selectivity in the Synthesis of this compound

| Selectivity Type | Outcome for this compound Synthesis | Mechanistic Rationale |

| Regioselectivity | Predominant formation of the 2-substituted product. | Greater stability of the cationic intermediate upon electrophilic attack at the C2 position of the thiophene ring. nih.gov |

| Stereoselectivity | Generally not observed as the product is achiral. Potential for atropisomerism exists but is not documented for this specific molecule. | Hindered rotation around the thiophene-tolyl bond could lead to atropisomers, potentially accessible via chiral catalysis. scripps.edu |

Advanced Spectroscopic and Structural Elucidation Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis for Structural Proof

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Signatures and Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. For Thiophen-2-yl(o-tolyl)methanone, the analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each proton.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons on both the thiophene (B33073) and the o-tolyl rings. Current time information in Bangalore, IN. A multiplet observed between δ 7.46–7.35 ppm corresponds to three protons of the o-tolyl group, while another multiplet between δ 7.31–7.23 ppm accounts for the remaining two aromatic protons. Current time information in Bangalore, IN. A doublet at δ 7.72 ppm (J = 4.9 Hz) is characteristic of one of the thiophene protons. Current time information in Bangalore, IN. The presence of the methyl group on the o-tolyl ring would be expected to appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm, though this specific shift was not explicitly detailed in the available literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment |

|---|---|---|

| 7.72 | d, J = 4.9 | 1H, Thiophene ring |

| 7.46 – 7.35 | m | 3H, o-tolyl ring |

| 7.31 – 7.23 | m | 2H, Aromatic protons |

Note: Data obtained in CDCl₃ at 400 MHz. Current time information in Bangalore, IN. The specific assignments for the tolyl and other thiophene protons were not fully resolved in the available data.

¹³C NMR Chemical Shifts and Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, carbonyl, alkyl).

Detailed ¹³C NMR spectroscopic data for this compound, including specific chemical shifts for the carbonyl carbon, the thiophene carbons, and the o-tolyl carbons, were not available in the surveyed scientific literature.

Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for establishing the complete structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would confirm the ¹H-¹H spin-spin couplings within the thiophene and o-tolyl ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the thiophene and o-tolyl fragments to the central carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the through-space proximity of protons, helping to define the molecule's preferred conformation in solution.

Specific 2D NMR data for this compound were not found in the reviewed literature. Current time information in Bangalore, IN.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be a key feature, typically expected in the range of 1630-1680 cm⁻¹. Other expected signals would include C-H stretching for the aromatic rings, C=C stretching vibrations within the rings, and vibrations specific to the thiophene C-S bond.

A search of scientific databases did not yield specific experimental IR or Raman spectra for this compound.

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, showing how the molecule breaks apart under ionization.

While HRMS analysis was mentioned as a technique used in studies of related compounds, specific data regarding the precise molecular mass or the fragmentation pattern for this compound were not available in the consulted literature. Current time information in Bangalore, IN.

X-ray Crystallography for Solid-State Three-Dimensional Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's structure and conformation in the solid phase.

A search of crystallographic databases and the scientific literature did not locate a solved crystal structure for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are used to optimize molecular geometry, calculate energies, and derive a host of molecular properties that govern a compound's behavior. For thiophene-based systems, DFT calculations have been successfully employed to explore optimized geometries, vibrational frequencies, and electronic characteristics. researchgate.netiosrjournals.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity, kinetic stability, and polarizability. nih.govnih.gov A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and can be easily excited. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Data for Related Thiophene (B33073) Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Thiophene-2-carbohydrazide | DFT (B3LYP)/6-311++G(d,p) | -6.64 | -1.89 | 4.75 | nih.gov |

| 2-Thiophene Carboxylic Acid | DFT (B3LYP)/6-31G** | -0.258 | -0.088 | 0.170 | iosrjournals.org |

| Keto form of 2-(2-Hydroxyphenyl)-1-azaazulene analogue | B3LYP/6–311++G(2d,2P) | - | - | 2.275 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net

In molecules containing carbonyl groups and aromatic rings, the MEP typically shows a negative potential around the electronegative oxygen atom of the carbonyl group, making it a site for electrophilic interaction. nih.gov The hydrogen atoms of the aromatic rings generally exhibit a positive potential. researchgate.net For Thiophen-2-yl(o-tolyl)methanone, an MEP analysis would likely reveal a significant negative potential near the carbonyl oxygen and varying potentials across the thiophene and tolyl rings, dictated by the electron-donating methyl group and the electron-rich nature of the thiophene sulfur atom. This analysis is crucial for understanding intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It is particularly useful for studying charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, all of which contribute to molecular stability. nih.govyoutube.com The analysis quantifies the energy of these interactions through second-order perturbation theory. uni-muenchen.de

In studies of thiophene derivatives, NBO analysis has confirmed the stability arising from hyperconjugative interactions and charge delocalization. iosrjournals.orgnih.gov For this compound, NBO analysis would elucidate the delocalization of π-electrons across the aromatic rings and the carbonyl bridge. It would quantify the donor-acceptor interactions, such as those between the lone pairs on the oxygen and sulfur atoms and the antibonding orbitals of the ring systems, providing a quantitative measure of the molecule's electronic stability.

Table 2: Illustrative NBO Analysis of Second-Order Perturbation for Thiophene-2-carbohydrazide

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C2-C3) | π(C4-C5) | 19.71 | π → π |

| π(C4-C5) | π(C2-C3) | 1.99 | π → π |

| LP(1) S1 | π(C2-C3) | 3.50 | LP → π |

| LP(1) S1 | π(C4-C5) | 8.00 | LP → π |

Data from a study on Thiophene-2-carbohydrazide illustrates typical intramolecular interactions. nih.gov

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from a donor part to an acceptor part of the same molecule upon electronic excitation. This process is fundamental to the functioning of many organic materials in optoelectronics. nih.govnih.gov In donor-π-acceptor systems, FMO analysis is often used to visualize ICT, where the HOMO is localized on the donor moiety and the LUMO on the acceptor moiety. nih.gov

For this compound, the electron-rich thiophene ring can act as a donor, while the carbonyl group and the tolyl ring can act as the acceptor system. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the energies and characteristics of excited states, confirming the presence and nature of ICT. nih.gov Such charge transfer characteristics are crucial for applications in fields like nonlinear optics.

Theoretical Vibrational Spectral Interpretations and Comparison with Experimental Data

Computational methods, particularly DFT, are highly effective in calculating the vibrational frequencies of molecules. These theoretical spectra can be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to achieve a detailed and accurate assignment of vibrational modes. iosrjournals.org For complex molecules, theoretical calculations are often essential to distinguish between different vibrational modes, such as stretching, bending, and torsional motions. nih.gov

For thiophene and its derivatives, characteristic vibrational frequencies have been well-established. For instance, C-H stretching bands typically appear in the 3100-3000 cm⁻¹ region, while aromatic ring stretching vibrations are found between 1600-1350 cm⁻¹. iosrjournals.org A computational study on 2-thiophene carboxylic acid showed good agreement between the vibrational frequencies calculated using the B3LYP method and the experimental FTIR and FT-Raman spectra. iosrjournals.org A similar computational analysis for this compound would allow for a precise assignment of its vibrational spectrum, including the characteristic C=O stretch of the ketone group and the various modes of the thiophene and tolyl rings.

Table 3: Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for 2-Thiophene Carboxylic Acid

| Assignment | Theoretical (B3LYP) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| C-H Stretch | 3117-3080 | 3113-3083 | 3113-3083 |

| C=C Stretch (Ring) | 1526 | 1530 | 1530 |

| C-C Stretch (Ring) | 1410 | 1413 | 1413 |

| C-S Stretch (Ring) | 852, 649 | 647 | 637 |

Data adapted from a study on 2-Thiophene Carboxylic Acid. iosrjournals.org

Prediction and Characterization of Non-linear Optical (NLO) Properties

Molecules with large dipole moments, extended π-conjugation, and intramolecular charge transfer characteristics often exhibit significant non-linear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. journalirjpac.com Computational chemistry provides a framework for predicting the NLO response of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β and γ). nih.govresearchgate.net

DFT calculations have become a standard tool for screening molecules for potential NLO activity. journalirjpac.com Studies on various thiophene-based donor-π-acceptor systems have shown that structural modifications, such as extending the π-system or introducing strong donor/acceptor groups, can significantly enhance NLO properties. nih.govnih.gov For this compound, DFT calculations could predict its first hyperpolarizability (β), providing insight into its potential as a second-order NLO material. The presence of the donor (thiophene) and acceptor (carbonyl-tolyl) moieties suggests that it may possess notable NLO characteristics.

Table 4: Representative Calculated NLO Properties for Thiophene-Based Systems

| Compound System | Method | Polarizability ⟨α⟩ (esu) | First Hyperpolarizability β_total (esu) | Reference |

|---|---|---|---|---|

| DTS(FBTTh2)2-based derivative (MSTD7) | M06/6-31G(d,p) | 3.485 × 10⁻²² | 13.44 × 10⁻²⁷ | nih.gov |

| Pyreno-based chromophore (PYFD2) | M06/6-311G(d,p) | 1.861 × 10⁻²² | 2.376 × 10⁻²⁸ | nih.gov |

Computational Modeling of Adsorption Mechanisms on Material Surfaces (e.g., Corrosion Inhibition)

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become an indispensable tool for elucidating the adsorption mechanisms of organic molecules on material surfaces. In the context of corrosion inhibition, these theoretical investigations provide profound insights into the interactions between an inhibitor molecule, such as this compound, and a metal surface. This understanding is crucial for the rational design of more effective corrosion inhibitors. By modeling these interactions at an electronic and atomic level, researchers can predict the efficiency of a potential inhibitor before its synthesis and experimental testing.

The inhibitory action of organic compounds is primarily attributed to their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process can occur through physical interactions (physisorption) or chemical bond formation (chemisorption). Computational modeling helps to delineate the nature of this adsorption, the orientation of the molecule on the surface, and the key structural features that govern the strength of the interaction.

For a molecule like this compound, the presence of heteroatoms (sulfur and oxygen), aromatic rings (thiophene and tolyl), and π-electrons in the carbonyl group suggests multiple active sites for adsorption. researchgate.net DFT calculations can be employed to determine the electronic properties of the molecule, which are critical in predicting its behavior as a corrosion inhibitor. kenkyugroup.org

Quantum Chemical Parameters

Quantum chemical calculations, typically performed using DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), are used to compute several molecular descriptors that correlate with inhibition efficiency. jocpr.comresearchgate.net These parameters for this compound can be inferred from studies on analogous thiophene derivatives. frontiersin.orgresearchgate.net

Key quantum chemical parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. researchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface, which can also contribute to the inhibitor-metal bond through back-donation. researchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a measure of the chemical reactivity and stability of the molecule. A smaller ΔE value generally implies higher reactivity and, consequently, a greater potential for adsorption on the metal surface, leading to better inhibition performance. frontiersin.orgljast.ly

Dipole Moment (μ): A higher dipole moment may increase the electrostatic interaction between the inhibitor and the metal surface, potentially enhancing the adsorption process. researchgate.net

Fraction of Electrons Transferred (ΔN): This value indicates the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN suggests that the molecule acts as an electron donor in the interaction. jocpr.com

The following table presents hypothetical, yet representative, quantum chemical parameters for this compound, based on published data for similar thiophene-based inhibitors. jocpr.comresearchgate.netfrontiersin.org

| Parameter | Symbol | Illustrative Value | Significance in Corrosion Inhibition |

|---|---|---|---|

| Energy of HOMO | EHOMO | -6.5 eV | Indicates electron-donating ability. Higher values are favorable. |

| Energy of LUMO | ELUMO | -1.8 eV | Indicates electron-accepting ability. Lower values are favorable. |

| Energy Gap | ΔE | 4.7 eV | Relates to reactivity. Lower values suggest higher reactivity and better inhibition. |

| Dipole Moment | μ | 3.5 Debye | Higher values can enhance adsorption through electrostatic interactions. |

| Electronegativity | χ | 4.15 eV | Measures the ability to attract electrons. |

| Global Hardness | η | 2.35 eV | Lower values (softness) are associated with higher reactivity and inhibition. |

| Fraction of Electrons Transferred | ΔN | 0.25 | Positive value indicates electron donation to the metal surface. |

Molecular Dynamics (MD) Simulations

While DFT provides a static view of the inhibitor-metal interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov In a typical MD simulation, a simulation box is constructed containing the inhibitor molecules, a corrosive medium (e.g., water and hydronium ions), and a slab of the metal surface, such as Fe(110) for steel. frontiersin.org The simulation then tracks the movements and interactions of all atoms over time.

MD simulations can reveal the preferred adsorption orientation of this compound on the metal surface. It is expected that the molecule would adsorb in a relatively planar orientation to maximize the contact between its aromatic rings and heteroatoms with the surface. This flat-lying orientation facilitates a strong interaction through the π-electrons of the thiophene and tolyl rings and the lone pair electrons of the sulfur and oxygen atoms.

A crucial output of MD simulations is the adsorption energy (Eads) . This is the energy released when the inhibitor molecule adsorps onto the metal surface. frontiersin.org A more negative (i.e., larger in magnitude) adsorption energy signifies a stronger and more stable interaction between the inhibitor and the metal, which is indicative of a more effective inhibitor. nih.gov

The following table shows illustrative adsorption energy data that could be obtained from MD simulations for this compound on an Fe(110) surface.

| Inhibitor Molecule | Metal Surface | Illustrative Adsorption Energy (Eads) (kJ/mol) | Interpretation |

|---|---|---|---|

| This compound | Fe(110) | -150 | A strong, spontaneous adsorption process, indicating effective surface protection. |

Local Reactivity Analysis

To identify the specific atoms or regions within this compound that are most involved in the adsorption process, local reactivity descriptors such as Fukui functions are calculated. jocpr.comresearchgate.net These functions help to pinpoint the sites for nucleophilic attack (electron donation) and electrophilic attack (electron acceptance). For this molecule, the sulfur atom, the oxygen atom of the carbonyl group, and the carbon atoms within the aromatic rings are expected to be the primary active sites for interaction with the metal surface. rsc.org

Reactivity and Reaction Pathways of Thiophen 2 Yl O Tolyl Methanone and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is inherently more susceptible to electrophilic aromatic substitution than benzene (B151609) due to the electron-donating character of the sulfur atom, which stabilizes the cationic intermediate (sigma complex). numberanalytics.compearson.com In unsubstituted thiophene, substitution strongly favors the C2 and C5 positions. stackexchange.com In Thiophen-2-yl(o-tolyl)methanone, the C2 position is occupied by the o-tolylmethanone group. This group, containing a carbonyl, is electron-withdrawing and therefore deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene.

Despite this deactivation, electrophilic substitution can still occur at the vacant positions of the thiophene ring (C3, C4, and C5). The regiochemical outcome is determined by the combined electronic effects of the sulfur atom and the deactivating 2-benzoyl group. The sulfur atom strongly directs incoming electrophiles to the C5 position. The deactivating effect of the 2-acyl group is felt most strongly at the C3 and C5 positions. The competition between these effects generally leads to substitution primarily at the C5 position, and to a lesser extent, the C4 position.

For instance, the halogenation of 2-benzoylthiophene, a close analog, would be expected to yield primarily 5-halo-2-benzoylthiophene. quinoline-thiophene.com Similarly, nitration and Friedel-Crafts acylation would also be directed to the C5 position. numberanalytics.com The presence of the o-tolyl group, with its electron-donating methyl substituent, has a minor electronic influence on the thiophene ring's reactivity but can exert steric hindrance that may affect reaction rates.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Acylthiophenes

| Reaction | Reagents | Expected Major Product | Reference |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-acylthiophene | |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-acylthiophene | numberanalytics.com |

| Acylation | RCOCl, AlCl₃ | 2,5-Diacylthiophene | researchgate.net |

Nucleophilic Additions and Condensation Reactions Involving the Ketone Carbonyl

The carbonyl carbon of the ketone in this compound is electrophilic and readily undergoes nucleophilic addition and condensation reactions, a characteristic reactivity of ketones. quinoline-thiophene.com

Nucleophilic Addition: Strong nucleophiles, such as those in Grignard reagents or organolithium compounds, can attack the carbonyl carbon to form tertiary alcohols after an acidic workup. masterorganicchemistry.comchemguide.co.uk For example, the reaction with methylmagnesium bromide would yield (o-tolyl)(thiophen-2-yl)(methyl)methanol. The ketone can also be reduced to a secondary alcohol, Thiophen-2-yl(o-tolyl)methanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. quinoline-thiophene.com

Condensation Reactions: The ketone can react with nitrogen-based nucleophiles to form various derivatives. For instance, it can condense with hydroxylamine (B1172632) to form an oxime or with hydrazine (B178648) derivatives to produce hydrazones. quinoline-thiophene.com

Furthermore, the ketone can participate in classic carbon-carbon bond-forming condensation reactions.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), converts the carbonyl group into an alkene, yielding 2-(1-(o-tolyl)vinyl)thiophene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene depends on the nature of the ylide used. organic-chemistry.org

Knoevenagel Condensation: In the presence of a weak base, the ketone can condense with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate). wikipedia.orgresearchgate.netorganic-chemistry.org This reaction, typically more facile with aldehydes, can be driven to completion with ketones under appropriate conditions to form a new carbon-carbon double bond. nih.gov

Table 2: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol | masterorganicchemistry.com |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | quinoline-thiophene.com |

| Wittig Reaction | Ph₃P=CHR | Alkene | wikipedia.orglibretexts.org |

| Knoevenagel Condensation | Z-CH₂-Z', Base | α,β-Unsaturated Product | wikipedia.orgrsc.org |

| Oxime Formation | NH₂OH | Oxime | quinoline-thiophene.com |

Cycloaddition and Other Pericyclic Reactions Involving the Thiophene Ring

The aromatic nature of the thiophene ring makes it a relatively unreactive diene in thermally-driven Diels-Alder [4+2] cycloaddition reactions. nih.govmasterorganicchemistry.com Unlike furan, which readily participates as a diene, thiophene's aromatic stabilization energy must be overcome, often requiring harsh conditions or highly reactive dienophiles. nih.govorganic-chemistry.org However, the reactivity can be enhanced by using Lewis acid catalysts, which coordinate to the dienophile and lower the energy of the transition state. nih.gov Even so, for a substrate like this compound, the electron-withdrawing nature of the acyl group further disfavors its role as a diene in a normal-electron-demand Diels-Alder reaction. organic-chemistry.orglibretexts.org

Conversely, the carbonyl group can participate in photochemical cycloadditions. Irradiation of 2-benzoylthiophenes in the presence of an alkene, such as isobutylene, can lead to a [2+2] photocycloaddition between the carbonyl group and the alkene. This reaction proceeds via the excited triplet state of the ketone to form a thermally unstable four-membered ring ether known as an oxetane (B1205548). cdnsciencepub.com The oxetane can then undergo further reactions, such as fragmentation. cdnsciencepub.com

Metal-Catalyzed Transformations and Coordination Chemistry

The structure of this compound contains potential donor atoms—the sulfur atom of the thiophene ring and the oxygen atom of the carbonyl group—making it a candidate for acting as a ligand in coordination chemistry.

While specific studies on this compound as a ligand are not extensively documented, the coordination chemistry of related 2-acylthiophene and thiosemicarbazone derivatives provides significant insight. ias.ac.innih.gov These compounds typically act as bidentate or multidentate ligands. ias.ac.innih.gov this compound could potentially coordinate to a metal center in several ways:

Monodentate Coordination: Through either the sulfur atom or, more commonly, the carbonyl oxygen atom.

Bidentate Chelation: Forming a five-membered chelate ring involving both the thiophenic sulfur and the carbonyl oxygen (S,O-chelation). This mode is common in related Schiff base complexes derived from 2-acetylthiophene. ias.ac.in

The formation of stable complexes depends on the metal ion, its oxidation state, and the reaction conditions. orientjchem.orgpvpcollegepatoda.org For example, thiosemicarbazones derived from 3-thiophene aldehyde are known to form stable bis-(bidentate) complexes with Co(II). nih.gov Benzoylthiourea derivatives can also coordinate to metal cores like rhenium(I) through their sulfur and oxygen/nitrogen donors. uzh.ch

Metal complexes derived from ligands containing thiophene and carbonyl moieties have shown promise in catalysis. The catalytic activity is often linked to the redox potential of the metal ion and the specific geometry of the complex. ias.ac.in

Complexes of molybdenum, for instance, have been investigated as catalysts for the epoxidation of olefins. pvpcollegepatoda.orgnih.gov Ruthenium(II) complexes bearing ONS donor ligands have been synthesized and studied for their catalytic activity. nih.gov Although direct catalytic applications of complexes of this compound have not been reported, it is plausible that its metal complexes could exhibit catalytic properties in reactions such as:

Oxidation Reactions: The epoxidation of alkenes or the oxidation of sulfides. pvpcollegepatoda.org

Cross-Coupling Reactions: The thiophene moiety can be involved in palladium-catalyzed reactions, although this typically involves functionalization of the ring itself rather than a catalytic cycle centered on a pre-formed complex.

Further research is needed to synthesize and evaluate the catalytic potential of metal complexes directly incorporating the this compound scaffold.

Advanced Materials and Chemical Applications

Incorporation into Polymeric Systems for Optoelectronic Device Components

The strategic integration of specific molecular units into polymeric structures is a cornerstone of developing advanced materials for optoelectronic devices. While direct experimental evidence for the polymerization of Thiophen-2-yl(o-tolyl)methanone is not extensively documented in publicly available research, the broader class of thiophene (B33073) derivatives is a critical component in the synthesis of conducting and electrochromic polymers. The principles governing the design and function of these materials provide a strong basis for understanding the potential role of this compound in such applications.

Design and Synthesis of Polythiophene-based Materials Utilizing this compound Units

Polythiophenes are a well-established class of conducting polymers, synthesized through various chemical and electrochemical methods. cmu.edu The properties of these polymers can be finely tuned by the choice of substituent groups on the thiophene ring. The incorporation of a ketone group, such as in this compound, could offer several design advantages. The carbonyl group is known to influence the electronic properties of the polymer backbone, potentially affecting its conductivity and optical characteristics.

The synthesis of polythiophenes can be achieved through methods like the McCullough Method, which involves the regiospecific generation of a Grignard reagent from a halogenated thiophene monomer followed by nickel-catalyzed cross-coupling. cmu.edu Another common approach is the oxidative polymerization using reagents like iron(III) chloride. cmu.edu In a hypothetical scenario, a suitably functionalized this compound monomer, for instance, bearing leaving groups at the 4 and 5 positions of the thiophene ring, could be subjected to these polymerization techniques. The steric bulk of the o-tolyl group would likely influence the planarity of the resulting polymer chain, which in turn affects the extent of π-conjugation and, consequently, the material's electronic and optical properties.

Investigations into Electrochromic Properties and Performance

Electrochromism, the phenomenon of reversible color change upon the application of an electrical potential, is a key feature of many polythiophene-based materials. epa.govresearchgate.net These polymers can switch between a neutral, colored state and an oxidized, often more transmissive or differently colored state. The specific colors and the efficiency of this switching are highly dependent on the molecular structure of the polymer.

While specific data for poly(this compound) is not available, research on other polythiophene derivatives provides insights into the expected behavior. For instance, metallo-supramolecular polymers based on thieno[3,2-b]thiophene (B52689) have demonstrated excellent electrochromic performance, with high optical contrast and coloration efficiency. nih.gov The presence of the electron-withdrawing ketone group and the aromatic tolyl substituent in a hypothetical polymer derived from this compound would be expected to modulate the HOMO and LUMO energy levels of the polymer, thereby influencing its redox potentials and color states. The switching speed and stability of such a polymer would be critical performance metrics to investigate for its potential use in electrochromic devices like smart windows and displays.

Role in Corrosion Inhibition Mechanisms: Focus on Chemical Adsorption and Surface Interaction Phenomena

Thiophene derivatives are recognized as effective corrosion inhibitors for various metals, particularly steel in acidic environments. Their inhibitory action is primarily attributed to the presence of the sulfur atom, which can coordinate with metal surfaces, and the aromatic ring, which provides a large surface area for adsorption.

The primary mechanism of corrosion inhibition by organic molecules like thiophene derivatives involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the heteroatoms (like sulfur) and the d-orbitals of the metal. Often, the process is a combination of both, as described by the Langmuir adsorption isotherm for some thiazole (B1198619) derivatives. researchgate.net

Precursors and Building Blocks for Complex Organic Synthesis

This compound serves as a valuable precursor and building block in the synthesis of more complex organic molecules, particularly heterocyclic compounds. Its ketone functionality and the presence of the thiophene ring allow for a variety of chemical transformations.

One notable application is in the synthesis of substituted benzo[b]thiophenes. For example, the reaction of 3-(2-iodophenyl)-1-arylpropan-1-ones with potassium sulfide (B99878) can yield benzo[b]thiophen-2-yl methanones. While this specific example doesn't start from this compound, it demonstrates the utility of related ketones in constructing the benzo[b]thiophene scaffold.

Furthermore, this compound can undergo reactions typical of ketones. For instance, it has been used in chemo- and enantioselective additions of Grignard reagents. researchgate.net The product of such a reaction, a tertiary alcohol, can then be used in subsequent synthetic steps to build molecular complexity. The analytical data, including 1H NMR, for this compound has been reported in the literature, confirming its characterization in synthetic procedures. researchgate.net

Other Industrial and Environmental Chemistry Applications (excluding pharmaceutical or biological targets)

Beyond the specific applications in optoelectronics and corrosion inhibition, the chemical properties of this compound suggest its potential utility in other industrial and environmental contexts. The thiophene moiety is a key structural feature in many functional organic materials.

In the field of materials science, thiophene-containing compounds are explored for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The electronic properties endowed by the thiophene ring are central to the function of these devices. While not directly polymerized, this compound could serve as a starting material for the synthesis of more elaborate monomers designed for these applications.

From an environmental chemistry perspective, certain organic compounds are investigated for their role in sensing and remediation. The reactivity of the ketone group and the potential for the thiophene ring to participate in charge-transfer interactions could be exploited in the design of chemosensors for specific analytes. However, it is important to note that there is currently no specific research pointing to the use of this compound in these particular applications. These remain areas of potential exploration based on the known reactivity and properties of its constituent functional groups.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of aryl thienyl ketones often relies on Friedel-Crafts acylation, which can involve harsh catalysts and generate significant waste. Future research will undoubtedly pivot towards greener and more sustainable synthetic routes.

One promising direction is the adoption of mechanochemistry , where reactions are induced by mechanical force, often in the absence of a solvent. nih.gov This solvent-free approach, utilizing techniques like ball milling, has been successfully applied to Friedel-Crafts acylations, offering a more environmentally benign alternative. nih.gov Another avenue lies in the use of solid acid catalysts, such as zeolites, which can facilitate the acylation of thiophene (B33073) with high efficiency and can be easily recovered and reused, minimizing waste. nih.gov For instance, the acylation of thiophene using a C25 zeolite catalyst has demonstrated high conversion rates and the potential for catalyst regeneration. nih.gov

Furthermore, the development of metal-free synthesis methods presents a significant advance in green chemistry. rsc.org Visible-light-induced aerobic oxidation of arylhydrazines to generate aryl radicals for subsequent addition to alkenes is an example of a cost-effective and environmentally friendly approach to ketone synthesis. rsc.org Exploring such metal-free catalytic systems for the synthesis of Thiophen-2-yl(o-tolyl)methanone could lead to more sustainable production processes. The use of ionic liquids as catalysts or reaction media also offers a recyclable and potentially more efficient alternative to traditional organic solvents in Friedel-Crafts acylations. figshare.com

Table 1: Comparison of Potential Sustainable Synthetic Methods

| Method | Catalyst/Conditions | Advantages | Potential for this compound |

| Mechanochemical Synthesis | Ball milling, AlCl₃ | Solvent-free, reduced waste | High potential for a greener Friedel-Crafts acylation. |

| Solid Acid Catalysis | Zeolites (e.g., C25) | Reusable catalyst, high conversion | Applicable for efficient and recyclable synthesis. nih.gov |

| Metal-Free Catalysis | Visible light, aerobic oxidation | Avoids metal contamination, cost-effective | A novel and sustainable route to explore. rsc.org |

| Ionic Liquid Catalysis | Ytterbium(III) trifluoromethanesulfonate (B1224126) in [BPy][BF4] | Recyclable solvent/catalyst system | Could enhance reaction rates and selectivity. figshare.com |

Exploration of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

To optimize synthetic methodologies, a thorough understanding of reaction kinetics and mechanisms is crucial. Advanced in-situ spectroscopic techniques are poised to play a pivotal role in monitoring the synthesis of this compound in real-time.

In-situ Raman spectroscopy has proven effective in monitoring mechanochemical reactions, such as Friedel-Crafts acylations. nih.gov It can provide real-time information on the consumption of reactants and the formation of intermediates and products, even in solvent-free conditions. nih.gov Similarly, in-situ Fourier-transform infrared (FTIR) spectroscopy can be employed to track the progress of reactions in solution, providing valuable kinetic data. The application of these techniques to the synthesis of this compound would enable precise control over reaction parameters, leading to improved yields and purity. The mechanism of Friedel-Crafts acetylation has been studied using in-situ spectroscopic methods in ionic liquids, confirming the formation of key intermediates. nih.gov

Refinement of Predictive Computational Models for Structure-Property Relationships

Computational chemistry offers a powerful tool for predicting the properties of molecules and guiding experimental work. For this compound, the refinement of predictive computational models can accelerate the discovery of its potential applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic and structural properties of the molecule. stenutz.eunih.govsigmaaldrich.com Such studies can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its potential in electronic applications. scispace.com For instance, DFT studies on related thiophene-based compounds have been used to predict their stability and reactivity. stenutz.eu

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its derivatives with their biological or material properties. nih.gov By integrating data from short-term toxicity assays and chemical structure descriptors, these models can predict potential hazards and guide the design of safer and more effective compounds. nih.gov Investigating the structure-property relationships in related diaryl methanes and poly(aryl ether ketone)s can provide valuable insights into how modifications to the this compound scaffold might influence its characteristics. nih.govbldpharm.comparchem.com

Expansion of the this compound Scaffold into Novel Materials Science Paradigms

The inherent properties of the thiophene ring make it a valuable component in the design of organic materials. The this compound scaffold holds promise for the development of novel materials with tailored electronic and optical properties. Thiophene derivatives are known to be key building blocks for organic semiconductors . nih.govnih.gov

Research could focus on synthesizing polymers incorporating the this compound unit for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) . The introduction of the ketone group and the tolyl substituent can influence the planarity, packing, and electronic properties of the resulting polymers, potentially leading to materials with enhanced charge transport characteristics. The synthesis of poly(3-alkylthienylene ketone)s has demonstrated the feasibility of incorporating ketone functionalities into thiophene-based polymers. Furthermore, novel di-2-thienyl ketone derivatives have been synthesized and utilized as photoinitiators for fast visible light polymerization and 3D printing, suggesting a potential application area for this compound.

Integration with Supramolecular Chemistry and Self-Assembly Studies

The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of bottom-up nanotechnology and materials science. The this compound scaffold, with its potential for non-covalent interactions, is a candidate for integration into supramolecular systems.

Studies on the self-assembly of thiophene derivatives have shown that they can form ordered structures on surfaces, driven by interactions such as hydrogen bonding and π-π stacking. The presence of the carbonyl group and the aromatic rings in this compound could facilitate such interactions, leading to the formation of one-dimensional or two-dimensional nanostructures. The investigation of its self-assembly behavior on various substrates could open up possibilities for its use in nanoelectronics and sensor technology. The self-assembly of thiophene-functionalized diketopyrrolopyrrole derivatives is a testament to the tunability of optoelectronic properties through non-covalent interactions. The formation of supramolecular polymers based on thiophene units is another exciting research direction, with potential applications in responsive materials and biomedical fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Thiophen-2-yl(o-tolyl)methanone, and how can purity be maximized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation between o-tolylmagnesium bromide and thiophene-2-carbonyl chloride. Optimization involves controlling reaction temperature (0–5°C) and using anhydrous AlCl₃ as a catalyst . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity (>98%) is confirmed by HPLC and melting point analysis .

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

- Methodology : Use X-ray crystallography with SHELXL for refinement . Key parameters include bond angles (e.g., C-S-C in thiophene: ~92°) and torsional angles between aromatic rings. Complementary techniques:

- NMR : ¹H NMR (CDCl₃) shows distinct signals for o-tolyl methyl (~2.4 ppm) and thiophene protons (~7.2–7.5 ppm) .

- FT-IR : Confirm carbonyl stretch at ~1670 cm⁻¹ .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps. Solvent effects (e.g., chloroform) are modeled using the Polarizable Continuum Model (PCM) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., anticancer vs. no cytotoxicity)?

- Methodology :

Validate assay conditions: Test against multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols (MTT assay, 48–72 hr exposure).

Check metabolic stability: Use liver microsomes to assess degradation rates.

Structural analogs: Compare with (3-Hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone, which showed apoptosis induction via caspase-3 activation .

- Data Conflict Example : Discrepancies may arise from impurity levels >2% or solvent residues (e.g., DMSO) affecting cell viability .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodology :

- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to improve crystal growth.

- Temperature Gradients : Slow cooling from 40°C to 4°C reduces lattice defects.

- SHELXL Refinement : Address disorder in the o-tolyl methyl group using PART instructions and restraints .

Q. How to design structure-activity relationship (SAR) studies for thiophene-based methanones?

- Methodology :

Core Modifications : Introduce substituents (e.g., halogens, methoxy) at o-tolyl or thiophene positions.

Bioisosteres : Replace the carbonyl group with sulfone or amine moieties.

In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or COX-2 .

Q. What experimental and computational approaches validate corrosion inhibition mechanisms?

- Methodology :

- Electrochemical Impedance Spectroscopy (EIS) : Measure charge transfer resistance in acidic media.

- DFT Calculations : Correlate inhibition efficiency with adsorption energy (−35 kJ/mol) and Fukui indices .

- Surface Analysis : SEM/EDX confirms film formation on metal surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.